molecular formula C10H14N5O6P B1530894 2',3'-Dideoxy-guanosine-5'-monophosphate CAS No. 85956-71-4

2',3'-Dideoxy-guanosine-5'-monophosphate

Cat. No. B1530894
CAS RN: 85956-71-4
M. Wt: 331.22 g/mol
InChI Key: SDMRBYKCQICSIT-NTSWFWBYSA-N
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Description

“2’,3’-Dideoxy-guanosine-5’-monophosphate” is a guanine nucleotide . It is also known as 2′-Deoxy-5′-guanylic acid disodium salt or 5′-dGMP disodium salt . It is used in the synthesis of oligonucleotides .


Synthesis Analysis

The synthesis of “2’,3’-Dideoxy-guanosine-5’-monophosphate” involves several steps. The de novo pathway for the synthesis of guanosine monophosphate (GMP) from xanthosine monophosphate (XMP) is enabled by the GAT GMP synthetase (GMPS) .


Molecular Structure Analysis

The molecular formula of “2’,3’-Dideoxy-guanosine-5’-monophosphate” is C10H14N5O6P . Its average mass is 315.222 Da and its monoisotopic mass is 315.073242 Da .


Chemical Reactions Analysis

Guanosine 5′-monophosphate (GMP) synthetase (GMPS, E.C. 6.3.5.2) catalyzes the final step in the de novo biosynthesis of GMP . GMP serves as the precursor to GTP that supports key cellular processes such as DNA replication, transcription, and translation .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2’,3’-Dideoxy-guanosine-5’-monophosphate” include a molecular formula of C10H14N5O6P, an average mass of 315.222 Da, and a monoisotopic mass of 315.073242 Da .

Scientific Research Applications

1. Interaction with Metal Ions

2',3'-Dideoxy-guanosine-5'-monophosphate exhibits unique interactions with metal ions. A study by Micera et al. (1996) shows that in basic aqueous solution, guanosine 5'-monophosphate forms a bis-complex with VOIV (oxovanadium(IV)), where the metal ion is coordinated to the cis couples of C(2') and C(3') deprotonated hydroxyls. This interaction results in dinuclear species formation due to hydrogen-bonding interactions between ligand molecules (Micera, Dessì, & Sanna, 1996).

2. Biomedical Research Applications

In biomedical research, 2',3'-Dideoxy-guanosine-5'-monophosphate has been involved in studies related to nucleotide synthesis and metabolic pathways. For example, Komatsu and Araki (2003) used a chemo-enzymatic strategy to synthesize 2′,3′-dideoxy-3′-fluoro-β-d-guanosine, an important compound in nucleoside research, starting from 2,3-dideoxy-3-fluoro-α-d-ribose 1-phosphate (Komatsu & Araki, 2003).

3. Role in Cellular Processes

This compound plays a significant role in various cellular processes. Farber and Lolley (1974) identified that guanosine 3',5'-monophosphate accumulates in retinal photoreceptor cells before they begin to degenerate, indicating its importance in cellular metabolism and function (Farber & Lolley, 1974).

4. Nucleotide Metabolism

Studies have also explored the phosphorylation pathways involving 2',3'-Dideoxy-guanosine-5'-monophosphate. Johnson and Fridland (1989) found that cytosolic 5'-nucleotidase of human lymphoid cells catalyzes the phosphorylation of various antiviral nucleoside analogs, including 2',3'-dideoxyguanosine (Johnson & Fridland, 1989).

5. Interaction with Other Biological Molecules

The interaction of 2',3'-Dideoxy-guanosine-5'-monophosphate with other biological molecules is a key area of study. Mehta, Abdelwahed, and Begley (2013) investigated the use of 2',3'-dideoxyGTP in trapping an unusual purine ribose adduct in the MoaA-catalyzed reaction, showcasing its utility in understanding complex biochemical pathways (Mehta, Abdelwahed, & Begley, 2013).

properties

IUPAC Name

[(2S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N5O6P/c11-10-13-8-7(9(16)14-10)12-4-15(8)6-2-1-5(21-6)3-20-22(17,18)19/h4-6H,1-3H2,(H2,17,18,19)(H3,11,13,14,16)/t5-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDMRBYKCQICSIT-NTSWFWBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1COP(=O)(O)O)N2C=NC3=C2N=C(NC3=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](O[C@@H]1COP(=O)(O)O)N2C=NC3=C2N=C(NC3=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N5O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20464206
Record name 2′,3′-Dideoxy-5′-guanylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20464206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',3'-Dideoxy-guanosine-5'-monophosphate

CAS RN

85956-71-4
Record name 2′,3′-Dideoxy-5′-guanylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20464206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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